Keto Diclofenac Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keto Diclofenac Sodium Salt is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. It is a sodium salt form of diclofenac, which enhances its solubility and bioavailability. This compound is widely used in the treatment of pain and inflammation associated with various conditions such as arthritis, migraines, and postoperative pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac acid with sodium hydroxide. The process begins with the preparation of diclofenac acid, which is then neutralized with sodium hydroxide to form the sodium salt. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The final product is subjected to rigorous quality control measures, including purity testing and stability analysis .
Chemical Reactions Analysis
Types of Reactions: Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives such as 2-aminophenol and catechol.
Reduction: Amine derivatives such as 2,6-dichloroaniline.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Keto Diclofenac Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Keto Diclofenac Sodium Salt exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Diclofenac Potassium Salt: Similar in structure but with different pharmacokinetic properties.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic effects.
Naproxen: A longer-acting NSAID with similar therapeutic uses
Uniqueness: Keto Diclofenac Sodium Salt is unique due to its enhanced solubility and bioavailability compared to other forms of diclofenac. This makes it more effective in providing rapid relief from pain and inflammation. Additionally, its sodium salt form allows for better absorption and distribution in the body .
Properties
CAS No. |
70757-34-5 |
---|---|
Molecular Formula |
C14H9Cl2NNaO3 |
Molecular Weight |
333.12 |
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetic acid;sodium |
InChI |
InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20); |
InChI Key |
COAMWODXCYKJRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na] |
Synonyms |
2-[(2,6-Dichlorophenyl)amino]-α-oxo-benzeneacetic Acid Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.